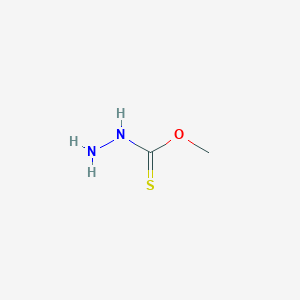

O-methyl hydrazinecarbothioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

O-methyl N-aminocarbamothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2OS/c1-5-2(6)4-3/h3H2,1H3,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWHCOPMPXKPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

O-Methyl Hydrazinecarbothioate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

O-Methyl hydrazinecarbothioate is a versatile bifunctional reagent crucial in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of modern pharmaceuticals. This technical guide provides an in-depth exploration of its chemical structure, core properties, synthesis, and reactivity. By elucidating the mechanistic principles behind its applications and providing detailed, field-tested protocols, this document aims to be an essential resource for researchers, medicinal chemists, and professionals engaged in the multifaceted process of drug discovery and development.

Introduction: The Strategic Importance of this compound

In the landscape of synthetic organic chemistry, particularly within the realm of medicinal chemistry, the efficient construction of heterocyclic scaffolds is of paramount importance. This compound, with its unique amalgamation of a nucleophilic hydrazine moiety and a thiocarbamate functional group, presents itself as a powerful building block for this purpose. Its structure is pre-disposed to participate in a variety of cyclization and condensation reactions, offering facile access to important five- and six-membered heterocyclic systems such as thiadiazoles and triazoles. These heterocycles are not merely structural curiosities; they are privileged pharmacophores found in numerous approved drugs, exhibiting a broad spectrum of biological activities. This guide will delve into the fundamental chemistry of this compound, bridging theoretical knowledge with practical, actionable insights for the laboratory setting.

Core Chemical Characteristics and Structural Analysis

A comprehensive understanding of the physicochemical attributes of this compound is fundamental to its effective deployment in synthetic strategies.

Nomenclature and Identification

-

Systematic Name: this compound

-

Synonyms: O-Methyl thiocarbazate, Methoxythiocarbonylhydrazine, Hydrazinecarbothioic acid O-methyl ester

-

CAS Number: 19692-07-0

-

Molecular Formula: C₂H₆N₂OS

-

Molecular Weight: 106.15 g/mol

Physicochemical Data

For ease of reference, the key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | 142.0 ± 23.0 °C (Predicted) | [1] |

| Density | 1.243 ± 0.06 g/cm³ | [1] |

| pKa | 9.93 ± 0.70 | [1] |

| Solubility | Soluble in polar organic solvents | |

| Stability | Stable under standard laboratory conditions. Avoid strong oxidizing agents. |

Structural Elucidation and Reactivity Implications

The molecular architecture of this compound is the key to its synthetic versatility. The terminal -NH₂ group of the hydrazine moiety serves as a potent nucleophile, while the thiocarbonyl carbon (C=S) presents an electrophilic site. This dual reactivity allows it to react with a wide range of electrophilic and nucleophilic partners.

Figure 1: Molecular structure of this compound. The interplay between the methoxy, thiocarbonyl, and hydrazine groups dictates its chemical behavior.

Synthesis and Handling

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity and potential impurities.

Synthetic Approach: A Mechanistic Perspective

A plausible and commonly employed strategy for the synthesis of related thiocarbazates involves a two-step process. This method avoids the use of highly toxic reagents like thiophosgene.

Expertise & Experience: The foundational principle of this synthesis is the nucleophilic addition of hydrazine to carbon disulfide. Hydrazine, being a strong nucleophile, attacks the electrophilic carbon of CS₂. The resulting dithiocarbazate intermediate is then trapped by an alkylating agent. While the provided references detail the synthesis of the dithiocarbamate analogue, the adaptation to an O-methyl ester would likely involve a different methylation strategy or a subsequent functional group interconversion. A common laboratory-scale synthesis is outlined below.[1][2]

Experimental Protocol: Synthesis of a Thiocarbazate Precursor

-

Reaction Setup: In a well-ventilated fume hood, a three-necked flask is fitted with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with a solution of hydrazine hydrate (1.0 eq) in a suitable alcohol (e.g., ethanol).

-

Formation of Dithiocarbazate: The solution is cooled in an ice bath to below 10 °C. Carbon disulfide (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained.

-

Intermediate Salt Formation: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. A salt of dithiocarbazic acid will precipitate.

-

Methylation: The suspension is cooled again in an ice bath, and a methylating agent, such as methyl iodide (1.0 eq), is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Isolation and Purification: The resulting solid is collected by vacuum filtration, washed with cold ethanol, and dried. The crude product can be purified by recrystallization from an appropriate solvent.

Figure 2: A generalized workflow for the synthesis of thiocarbazate derivatives.

Safety and Handling Precautions

Trustworthiness: As with all hydrazine derivatives, this compound and its precursors should be handled with care. The following safety protocols are mandatory.

-

Engineering Controls: All manipulations should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a specific safety data sheet for this compound was not retrieved, the SDS for the related compound, methyl carbazate, indicates that it can cause skin and serious eye irritation.[3][4] Given the presence of the hydrazine moiety, it should be treated as potentially toxic if swallowed, in contact with skin, or if inhaled.[5]

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound is realized in its application as a versatile precursor for a multitude of heterocyclic systems that are of significant interest to the pharmaceutical industry.

Synthesis of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are a class of five-membered heterocycles that are frequently found in compounds with antimicrobial, anticancer, and anti-inflammatory properties. This compound is an excellent starting material for the construction of this ring system.

Expertise & Experience: The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be efficiently achieved through the cyclocondensation of this compound with various electrophilic partners. The hydrazine nitrogen acts as the initial nucleophile, followed by an intramolecular cyclization with the elimination of methanol.

Experimental Protocol: Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an appropriate aryl isothiocyanate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Thiosemicarbazide Formation: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: To the reaction mixture, add a base such as potassium carbonate (2.0 eq) and heat the mixture to 80-100 °C for 2-4 hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Figure 3: Logical workflow for the synthesis of a 1,3,4-thiadiazole derivative.

Conclusion and Future Outlook

This compound stands as a testament to the power of small, functionalized molecules in the construction of complex and biologically relevant structures. Its predictable reactivity, coupled with the importance of the heterocyclic scaffolds it can generate, ensures its continued relevance in the fields of organic synthesis and drug discovery. This guide has provided a foundational understanding of its properties, synthesis, and applications, with the aim of empowering researchers to confidently and safely incorporate this valuable reagent into their synthetic programs. Future research will undoubtedly uncover new reactions and applications for this versatile building block, further expanding the chemical space accessible to medicinal chemists in their quest for novel therapeutics.

References

- Material Safety Data Sheet for Methyl hydrazine. (2003, December 1).

- SAFETY DATA SHEET - TCI Chemicals for Methyl Carbazate. (2025, May 5).

- SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2025, December 22).

- SAFETY DATA SHEET - Fisher Scientific for Hydrazinecarboxylic acid, methyl ester. (2021, December 24).

- A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium. (n.d.). Google Patents.

- SAFETY DATA SHEET - Sigma-Aldrich for Methyl hydrazinocarboxylate. (2024, September 7).

Sources

- 1. EP0841325B1 - A process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide and hydrazine in an aqueous medium - Google Patents [patents.google.com]

- 2. US6025514A - Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base - Google Patents [patents.google.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

O-methyl hydrazinecarbothioate CAS number and molecular formula

An In-depth Technical Guide to O-Methyl Hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its systematic IUPAC name O-methyl N-aminocarbamothioate, is a versatile bifunctional molecule containing a reactive hydrazine moiety and a thiocarbamate group. This unique structural arrangement makes it a valuable building block in synthetic organic chemistry, particularly for the construction of diverse heterocyclic scaffolds. Its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, properties, synthesis, reactivity, and applications in research and drug development.

A point of clarification is essential regarding the nomenclature. This compound (C₂H₆N₂OS) is structurally distinct from the related compound, methyl hydrazinecarbodithioate (C₂H₆N₂S₂). The former contains a thiocarbamate group (C=S bonded to one oxygen and one nitrogen), while the latter possesses a dithiocarbamate group (C=S bonded to two sulfur atoms). This guide will focus on the carbothioate derivative.

Core Compound Identification and Properties

This compound is identified by the Chemical Abstracts Service (CAS) number 19692-07-0 . Its molecular formula is C₂H₆N₂OS , corresponding to a molecular weight of 106.15 g/mol [1].

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂OS | [1] |

| Molecular Weight | 106.15 g/mol | [1] |

| CAS Number | 19692-07-0 | [1] |

| IUPAC Name | O-methyl N-aminocarbamothioate | [1] |

| XLogP3 | -0.2 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 106.02008399 Da | [1] |

| Topological Polar Surface Area | 79.4 Ų | [1] |

| Heavy Atom Count | 6 | [1] |

Synonyms: Hydrazinecarbothioic acid O-methyl ester, O-Methyl N-aminocarbamothioate, Thiocarbazic acid O-methyl ester, Methoxythiocarbonylhydrazine, O-Methyl thiocarbazate[1].

Synthesis and Reactivity

Proposed Synthesis

A specific, experimentally validated protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the preparation of related thiocarbohydrazide and carbazate derivatives. A common approach involves the reaction of a thiophosgene equivalent with methanol to form an O-methyl chlorothioformate intermediate, which is then reacted with hydrazine.

A more direct and widely used method for analogous compounds is the hydrazinolysis of O-alkyl xanthates or related thiocarbonyl compounds[2]. For this compound, a potential synthesis could involve the reaction of O-methyl S-alkyldithiocarbonate with hydrazine, or the reaction of carbon disulfide with hydrazine followed by methylation under conditions that favor O-methylation.

A general representation of the synthesis of thiocarbohydrazide derivatives involves the reaction of carbon disulfide with hydrazine[2].

Caption: General synthesis of thiocarbohydrazide intermediates.

Following the formation of a thiocarbohydrazide intermediate, selective O-methylation would be required to yield the final product.

Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nucleophilic hydrazine moiety and the electrophilic thiocarbonyl carbon.

-

Reactions at the Hydrazine Moiety: The terminal nitrogen of the hydrazine group is highly nucleophilic and readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones (Schiff bases). This reactivity is fundamental to its application in the synthesis of various heterocyclic systems.

Caption: Formation of hydrazones from this compound.

-

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent precursor for various cyclization reactions to form five- and six-membered heterocyclic rings such as 1,3,4-thiadiazoles, 1,2,4-triazoles, and pyrazoles. These reactions often proceed via an initial condensation to form a hydrazone, followed by an intramolecular cyclization.

Applications in Research and Drug Development

While this compound itself is primarily a synthetic intermediate, its derivatives, particularly the hydrazones formed through condensation reactions, have shown significant promise in medicinal chemistry.

Anticancer and Antiviral Activity

Derivatives of the closely related methyl hydrazinecarbodithioate have been investigated for their biological activities. For instance, a series of methyl-2-arylidene hydrazinecarbodithioates, which are Schiff's bases derived from methyl hydrazinecarbodithioate and various benzaldehydes, have demonstrated cytostatic and antiviral properties. Certain derivatives were found to have low micromolar IC₅₀ values against human promyelocytic leukemia (HL-60) cells. Some of these compounds also exhibited antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). This suggests that analogous derivatives of this compound could also possess interesting pharmacological profiles.

Precursors for Heterocyclic Synthesis

The hydrazinecarbothioamide and thiosemicarbazide moieties are crucial synthons for a wide array of heterocyclic compounds with diverse biological activities[2][3]. These heterocyclic cores are prevalent in many approved drugs. The ability of this compound to serve as a precursor to these scaffolds makes it a valuable tool for generating compound libraries for drug discovery screening. For example, thiosemicarbazide derivatives can be cyclized to form 1,2,4-triazole-3-thiols, a class of compounds with various reported biological activities.

Experimental Protocols

General Procedure for the Synthesis of Hydrazone Derivatives

The following is a general protocol for the synthesis of hydrazone derivatives from a hydrazine precursor, which can be adapted for this compound.

-

Dissolve one equivalent of this compound in a suitable solvent such as ethanol or methanol.

-

Add one equivalent of the desired aldehyde or ketone to the solution.

-

A catalytic amount of an acid, such as acetic acid, can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from a few hours to overnight.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the solution upon cooling. The solid product can be collected by filtration, washed with a cold solvent, and dried.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Safety and Handling

General Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5].

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the construction of biologically relevant heterocyclic compounds. Its dual functionality allows for a wide range of chemical transformations, leading to the generation of diverse molecular architectures. While the parent compound is primarily a synthetic intermediate, its derivatives have shown promising anticancer and antiviral activities, highlighting the potential of this scaffold in drug discovery and development. Further research into the synthesis, reactivity, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry, 11(5), 763-771. [Link]

-

Abdel-Wahab, B. F., et al. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197. [Link]

-

Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PubMed Central. [Link]

Sources

Spectroscopic Profile of O-methyl hydrazinecarbothioate: A Technical Guide

Introduction

O-methyl hydrazinecarbothioate, with the chemical formula C₂H₆N₂OS and a molecular weight of 106.15 g/mol , is a small organosulfur compound belonging to the thiocarbamate family.[1] As with many hydrazine derivatives, this molecule holds potential interest for researchers in synthetic chemistry, drug development, and materials science due to the versatile reactivity of the hydrazine and thiocarbonyl functional groups. Accurate structural confirmation and purity assessment are paramount for any application, necessitating a thorough characterization using modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific compound, this document presents a predictive analysis grounded in established spectroscopic principles and data from analogous structures. The methodologies and interpretations are designed to equip researchers and drug development professionals with a robust framework for the analysis of this molecule and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Causality Behind Experimental Choices

The choice of a deuterated solvent is critical. Dimethyl sulfoxide (DMSO-d₆) is selected here due to its ability to dissolve a wide range of polar compounds and, importantly, its tendency to slow down the exchange rate of labile protons (N-H), often allowing them to be observed as distinct, sometimes broadened, signals.[2] A standard high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for unambiguous peak assignment.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Use a 400 MHz NMR spectrometer equipped with a broadband probe.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Perform shimming of the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.

-

For ¹H NMR: Acquire data using a standard single-pulse experiment. Key parameters include a spectral width of ~12 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., zgpg30). Key parameters include a spectral width of ~220 ppm, a longer relaxation delay (~5 seconds) to ensure proper relaxation of quaternary carbons (like C=S), and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Predicted NMR Data & Interpretation

The predicted spectral data are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| -NH- | 8.0 - 9.5 | Broad Singlet | 1H | The proton on the nitrogen adjacent to the thiocarbonyl group is expected to be significantly deshielded and will appear as a broad singlet due to quadrupole broadening and potential chemical exchange.[2] |

| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H | Protons of the terminal amino group are less deshielded than the -NH- proton. Their signal is often broad due to exchange with trace amounts of water and nitrogen's quadrupolar moment.[2][3] |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H | The methoxy protons are adjacent to an electronegative oxygen atom, shifting them downfield. The signal is a sharp singlet as there are no adjacent protons for coupling.[4] |

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=S | 185 - 200 | The thiocarbonyl carbon is highly deshielded and typically resonates at a very low field, often in a range similar to or even lower than carbonyl carbons in ketones.[5] |

| -OCH₃ | 55 - 65 | The methoxy carbon, being attached to an electronegative oxygen, appears in this characteristic downfield region for sp³ hybridized carbons.[1][6] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, and C=S bonds.

Causality Behind Experimental Choices

The Attenuated Total Reflectance (ATR) technique is chosen for its simplicity, speed, and requirement for only a small amount of sample. It avoids the complexities of preparing KBr pellets or Nujol mulls, providing high-quality data for solid or liquid samples directly. This protocol is a self-validating system as a background spectrum is taken immediately prior to the sample spectrum, ensuring that atmospheric H₂O and CO₂ are computationally removed.

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of this compound onto the center of the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Collect Spectrum: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal and anvil after the measurement.

Predicted IR Data & Interpretation

The key vibrational frequencies are predicted and summarized below.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| 3350 - 3150 | N-H Stretch | Medium-Strong | This region typically shows absorptions from the -NH and -NH₂ groups. The presence of two bands (symmetric and asymmetric stretching) from the -NH₂ group is expected.[7][8] |

| 3000 - 2850 | C-H Stretch | Medium | Characteristic stretching vibrations of the sp³ hybridized methyl group.[8][9] |

| 1550 - 1450 | N-H Bend | Medium | Bending (scissoring) vibration of the amino group. |

| 1350 - 1250 | C-N Stretch | Medium-Strong | Stretching vibration associated with the C-N bond of the thioamide-like linkage. |

| 1150 - 1000 | C=S Stretch | Medium-Strong | The thiocarbonyl (C=S) stretch is a key indicator. This bond often gives rise to absorptions in a broad range and can be coupled with other vibrations, such as C-N stretching. The 1150-1000 cm⁻¹ region is a common assignment for thiocarbonyls in thiocarbamate-type structures.[10][11][12] |

| ~1050 | C-O Stretch | Strong | The C-O single bond stretch of the O-methyl ester group is expected to be a strong, prominent band.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern, which can be used to confirm the overall structure. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality Behind Experimental Choices

Electron Ionization (EI) is selected as the ionization method because it imparts significant energy to the molecule, leading to extensive and predictable fragmentation. This "hard" ionization technique is ideal for structural elucidation of small, relatively volatile molecules by creating a fragmentation "fingerprint" that can be pieced together to confirm connectivity. A high-resolution mass spectrometer (like a TOF or Orbitrap) would be ideal to obtain exact masses of fragments, confirming their elemental composition.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or by injection of a dilute solution in a volatile solvent (e.g., methanol) for GC-MS.

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source.

-

Mass Analysis: Accelerate the resulting positively charged ions into the mass analyzer.

-

Detection: Scan a mass-to-charge (m/z) range (e.g., m/z 10 to 200) to detect the molecular ion and all fragment ions.

Predicted MS Data & Interpretation

The molecular formula C₂H₆N₂OS gives an exact mass of approximately 106.02 Da.[1]

Molecular Ion (M⁺˙): A peak at m/z = 106 corresponding to the intact molecular ion is expected. Its intensity may be moderate to low due to the instability of hydrazine derivatives.

Key Fragmentation Pathways: Fragmentation in hydrazine derivatives often involves cleavage of the weak N-N bond and rearrangements.[13]

-

Pathway A - Loss of Methoxy Radical: Cleavage of the O-CH₃ bond would result in the loss of a methoxy radical (·OCH₃, 31 Da).

-

M⁺˙ (m/z 106) → [M - ·OCH₃]⁺ (m/z 75)

-

-

Pathway B - Loss of Amino Group: Cleavage of the N-NH₂ bond.

-

M⁺˙ (m/z 106) → [M - ·NH₂]⁺ (m/z 90)

-

-

Pathway C - Cleavage of N-N Bond: A common fragmentation for hydrazines.

-

M⁺˙ (m/z 106) → [CH₃OC=S]⁺ (m/z 75)

-

-

Pathway D - Formation of Thiomethoxy Cation:

-

M⁺˙ (m/z 106) → [CH₃S]⁺ (m/z 47) - This could arise from rearrangement.

-

-

Other Fragments: Smaller fragments corresponding to [NH₂NH]⁺ (m/z 31) or [CH₃O]⁺ (m/z 31) might also be observed.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment Ion | Corresponding Neutral Loss |

| 106 | [C₂H₆N₂OS]⁺˙ (Molecular Ion) | - |

| 90 | [C₂H₄NOS]⁺ | ·NH₂ |

| 75 | [CH₃N₂S]⁺ or [CH₃OCS]⁺ | ·OCH₃ or ·NHNH₂ |

| 47 | [CH₃S]⁺ | CNH₄NO |

Safety and Handling

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

The comprehensive spectroscopic profile of this compound can be reliably predicted based on fundamental principles and data from analogous compounds. The ¹H NMR spectrum is expected to show three distinct signals for the methoxy, NH, and NH₂ protons. The ¹³C NMR will be characterized by a highly deshielded thiocarbonyl carbon and a methoxy carbon signal. The IR spectrum will display characteristic stretches for N-H, C-H, C=S, and C-O bonds. Finally, the mass spectrum should show a molecular ion at m/z 106 and predictable fragmentation patterns involving the loss of methoxy and amino radicals. This technical guide provides a solid predictive foundation for researchers to confirm the identity, structure, and purity of this compound in a laboratory setting.

Diagrams

Experimental Workflow Diagrams

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR (ATR) Analysis.

Caption: Workflow for Mass Spectrometry (EI) Analysis.

References

- The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydr

- Fragmentation of Deprotonated Diacylhydrazine Derivatives in Electrospray Ionization Tandem Mass Spectrometry.

- ¹H NMR Spectroscopy Guide. University of Potsdam.

- The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Science Publishing.

- The C = S stretching frequency in the infrared spectra of studied compounds.

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.

- Mass Spec Fragmentation P

- O-methyl hydrazinecarbothio

- Methyl carbaz

- ¹³C - NMR Absorptions of Major Functional Groups. NIST.

- The C=S stretching frequency and the “−N−C=S bands” in the infrared. Semantic Scholar.

- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts.

- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- ¹³C NMR Chemical Shift Table. University of California, Davis.

- Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- ¹³C NMR Chemical Shift.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- Infrared Spectroscopy.

Sources

- 1. This compound | C2H6N2OS | CID 10171237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. BJOC - Search Results [beilstein-journals.org]

- 5. Examples of 13C NMR Spectra – All About Drugs [allfordrugs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 9. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 10. Methyl carbazate | C2H6N2O2 | CID 80519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 13. spectrabase.com [spectrabase.com]

Reactivity and stability of O-methyl hydrazinecarbothioate

An In-depth Technical Guide to the Reactivity and Stability of O-methyl hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 19692-07-0) is a bifunctional molecule integrating the structural features of a hydrazine and a thiocarbamate.[1][2] This unique combination imparts a versatile reactivity profile, rendering it a valuable synthon in modern organic and medicinal chemistry. This guide provides a comprehensive exploration of its molecular structure, stability under various conditions, and its characteristic reactivity with both electrophilic and nucleophilic species. We delve into the mechanistic underpinnings of its transformations, supported by established analytical techniques and detailed experimental protocols. The insights presented herein are intended to empower researchers in leveraging the full potential of this reagent in complex molecule synthesis and drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound, with the molecular formula C₂H₆N₂OS and a molecular weight of 106.15 g/mol , possesses a fascinating electronic structure that dictates its chemical behavior.[1][2] The molecule contains a terminal hydrazine group (-NHNH₂) directly attached to a thionocarbamate moiety (-C(=S)OCH₃).

The presence of lone pairs on both nitrogen atoms of the hydrazine group confers significant nucleophilic character. The thionocarbamate group, through resonance, delocalizes electron density, influencing the reactivity of the C=S double bond and the stability of the molecule. The oxygen-methyl linkage is generally stable, but the molecule's overall stability is highly dependent on environmental factors such as pH and temperature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19692-07-0 | [1][2] |

| Molecular Formula | C₂H₆N₂OS | [1][2] |

| Molecular Weight | 106.15 g/mol | [1][2] |

| Boiling Point | 142.0 °C | [1] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis Pathways

The synthesis of thiocarbamates and their derivatives can be achieved through various methods, including the reaction of amines with carbon disulfide or the alcoholysis of thiocyanates.[3] For this compound, a common conceptual approach involves the reaction of hydrazine with a reagent supplying the methoxythiocarbonyl group. This is analogous to the synthesis of the oxygen counterpart, methyl carbazate (methyl hydrazinocarboxylate), which is prepared from hydrazine and dimethyl carbonate.[4][5][6]

Caption: General synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the nucleophilic nature of the hydrazine moiety. The terminal nitrogen atom (-NH₂) is a potent nucleophile, readily engaging with a variety of electrophiles.

Reactions with Electrophiles: The Nucleophilic Hydrazine Moiety

The hydrazine group's reactivity is a cornerstone of its utility in synthesis. Studies on hydrazine derivatives show they are effective nucleophiles, reacting with electrophiles like benzhydrylium ions and quinone methides.[7][8]

-

Formation of Hydrazones: A hallmark reaction is the condensation with aldehydes and ketones. This proceeds via nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by dehydration to yield a stable hydrazone. This reaction is foundational for its use as an alternative to hydrazine in Wolff-Kishner type reductions.[9][10] The resulting carbomethoxyhydrazone intermediates are often bench-stable solids that can be isolated before subsequent reduction.[9][10]

Caption: Reaction of this compound with aldehydes/ketones.

-

Reactions with Acylating Agents and Isothiocyanates: The nucleophilic nitrogen can react with acyl chlorides, anhydrides, and isothiocyanates to form more complex derivatives. For instance, reactions with isothiocyanates are used to synthesize various carbazole hydrazine-carbothioamide scaffolds with potential biological activities.[11]

-

Use in Heterocyclic Synthesis: Hydrazine derivatives are pivotal in constructing nitrogen-containing heterocycles.[12] this compound can serve as a precursor for pyrazoles, pyridazines, and other ring systems by reacting with appropriate bifunctional electrophiles.[13][14]

Reactions with Nucleophiles

While the primary reactivity is nucleophilic, the thionocarbonyl carbon possesses electrophilic character. It can be attacked by strong nucleophiles, potentially leading to the displacement of the methoxy group or cleavage of the C-N bond, although this is less common compared to the reactions at the hydrazine site.

The nucleophilicity of hydrazines is a subject of extensive study. While hydrazine itself has a reactivity comparable to methylamine, methylation on the nitrogen atoms can modulate this property. Methyl groups on the α-position (the reacting nitrogen) tend to increase reactivity, whereas substitution on the β-position can decrease it.[7][8] This highlights the nuanced electronic effects governing its reactivity.

Stability and Decomposition

The stability of thiocarbamate and dithiocarbamate derivatives is a critical parameter for their storage and application. Several factors, including temperature, pH, and exposure to moisture, can influence the integrity of this compound.

Thermal Stability

Thermogravimetric analysis (TGA) of related dithiocarbamate complexes shows that decomposition often requires high temperatures, typically in the range of 200–400 °C.[15] The thermal stability can be influenced by the substituents and the overall molecular structure.[15] For this compound, it is recommended to store it at room temperature in a sealed, dry container to prevent degradation.[2]

pH-Dependent Stability

The stability of molecules containing thiol or thio-derived groups is often pH-dependent.[16] Dithiocarbamic acids, for example, exhibit decomposition rates that are highly sensitive to pH.[17] It is plausible that this compound undergoes hydrolysis under strongly acidic or basic conditions.

-

Acidic Conditions: Protonation of the hydrazine nitrogens can occur, potentially followed by acid-catalyzed hydrolysis of the thionocarbamate ester linkage.

-

Basic Conditions: In alkaline media, hydrolysis can proceed via a dissociative E1cB mechanism, similar to that observed for S-aryl thiocarbamate esters.[3]

Caption: Potential pH-dependent decomposition pathways.

Analytical Characterization Methods

A suite of analytical techniques is essential for confirming the structure of this compound and monitoring its reactions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Specific chemical shifts for the methyl protons, N-H protons, and the thionocarbonyl carbon confirm the compound's identity.

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present, with characteristic absorption bands for N-H stretching, C=S stretching, and C-O stretching.

-

Mass Spectrometry (MS): This technique is used to determine the exact molecular mass, confirming the elemental composition.[18]

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and decomposition profile of the compound.[15][18]

Experimental Protocols

The following protocols are provided as representative examples of the synthesis and analysis of compounds derived from this compound.

Protocol 1: Synthesis of a Hydrazone Derivative

This protocol describes the condensation of this compound with an aromatic aldehyde, a procedure adapted from methodologies for similar hydrazine derivatives.[9][10]

Objective: To synthesize the O-methyl N'-[phenylmethylidene]hydrazinecarbothioate.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Beaker, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq) in ethanol in a beaker.

-

Addition of Reactants: Add benzaldehyde (1.0 eq) to the solution.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, a precipitate will often form. If not, reduce the solvent volume under vacuum. Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Validation: Confirm the identity and purity of the product using melting point determination, NMR, and IR spectroscopy.

Protocol 2: Assessment of pH Stability

This protocol outlines a method to evaluate the stability of this compound at different pH values using UV-Vis spectrophotometry.

Objective: To determine the rate of degradation of this compound in acidic, neutral, and basic buffer solutions.

Materials:

-

This compound

-

Buffer solutions (e.g., pH 4, pH 7, pH 9)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) where it is stable.

-

Reaction Setup: In separate quartz cuvettes, place the buffer solutions (pH 4, 7, and 9). Maintain a constant temperature (e.g., 25 °C) using a temperature-controlled cuvette holder.

-

Initiation: Inject a small aliquot of the stock solution into each cuvette to achieve a final concentration suitable for spectrophotometric analysis. Mix quickly.

-

Data Acquisition: Immediately begin recording the UV-Vis spectrum at timed intervals. The degradation can be monitored by observing the decrease in absorbance at the λ_max of the parent compound or the appearance of a new peak corresponding to a degradation product.

-

Analysis: Plot the absorbance versus time for each pH condition. The rate of degradation can be determined from the slope of this plot, providing quantitative data on the compound's stability.

Conclusion

This compound is a versatile and reactive molecule whose utility stems from its nucleophilic hydrazine center. Its ability to readily form stable derivatives like hydrazones makes it a valuable tool in organic synthesis, including applications in reductive deoxygenation reactions and the construction of complex heterocyclic systems. A thorough understanding of its stability profile, particularly its sensitivity to pH, is crucial for its effective handling, storage, and application in multi-step syntheses. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists aiming to incorporate this potent synthon into their research and development endeavors.

References

- O-Methyl hydrazinecarbothio

- Studies on the stability of dithiocarbamic acids.PubMed.

- O-Methyl hydrazinecarbothio

- Methyl hydrazinecarbodithio

- CAS 5397-03-5: methyl hydrazinecarbodithio

- Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applic

- Stability of phenyl(thiocarbamoyl)

- methyl hydrazinecarbodithio

- Addressing misconceptions in dithiocarbamate chemistry.Dalton Transactions (RSC Publishing).

- Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control.MDPI.

- Advances in the synthesis of thiocarbamates.

- Best Methyl Hydrazinocarboxylate (Methyl Carbaz

- 5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithio

- Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction.Organic Chemistry Portal.

- Synthesis and Characterization of new Dithiocarbamate Complexes.Asian Journal of Research in Chemistry.

- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- Hydrazinecarbothioamide group in the synthesis of heterocycles.

- Methyl hydrazinocarboxylate as a practical alternative to hydrazine in the Wolff– Kishner reaction.CentAUR.

- Nickel-Catalyzed Cross-Coupling Methylation of Aryl and Heteroaryl Electrophiles via Hydrazone Umpolung.ChemRxiv.

- Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in ...PubMed.

- Stability of thiol groups at different pH environments at 37°C.

- Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)

- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents.NIH.

- Methyl carbaz

- Methyl hydrazinocarboxyl

- Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution.PubMed Central.

- CN103130687A - Preparation method of methyl hydrazinocarboxylate.

- How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction P

- Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones.

- Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation.

Sources

- 1. CAS 19692-07-0 | this compound - Synblock [synblock.com]

- 2. This compound - CAS:19692-07-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. lifechempharma.com [lifechempharma.com]

- 5. Methyl carbazate synthesis - chemicalbook [chemicalbook.com]

- 6. CN103130687A - Preparation method of methyl hydrazinocarboxylate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic reactivities of hydrazines and amines: the futile search for the α-effect in hydrazine reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction [organic-chemistry.org]

- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 11. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Studies on the Reactivity of (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]-thieno[2,3-d]pyrimidin-11-yl)hydrazine Towards Some Reagents for Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Studies on the stability of dithiocarbamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-Methyl Hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field of synthetic chemistry and drug development has underscored the critical importance of understanding the fundamental properties and applications of versatile chemical synthons. O-Methyl hydrazinecarbothioate, a seemingly simple molecule, represents a cornerstone for the construction of more complex chemical architectures, particularly in the realm of medicinal chemistry. This guide is intended to provide a comprehensive technical overview of this compound, moving beyond a superficial listing of facts to delve into the causality behind its reactivity and utility. The information presented herein is curated to be a self-validating system, grounded in established scientific literature to ensure trustworthiness and empower researchers in their experimental design and execution.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the bedrock of safe and reproducible science. This compound is a compound that can be easily confused with its dithiocarbamate and carbazate analogues due to nomenclature similarities.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is O-methyl N-aminocarbamothioate .[1] This name precisely describes its structure: a carbamothioate core with a methyl group attached to the oxygen atom and an amino group attached to the nitrogen.

A comprehensive list of synonyms is provided below to aid in literature searches and material procurement:

-

hydrazinecarbothioic acid o-methyl ester[1]

-

Thiocarbazic acid O-methyl ester[1]

-

METHOXYTHIOCARBONYLHYDRAZINE[1]

-

O-methyl thiocarbazate[1]

-

Carbazic Acid Thio-O-methyl Ester[1]

-

Methyl thiocarbazate[1]

-

[(METHOXYMETHANETHIOYL)AMINO]AMINE[1]

-

hydrazinecarbothioic acid, O-methyl ester[1]

It is crucial to distinguish this compound (C₂H₆N₂OS) from related compounds such as methyl carbazate (C₂H₆N₂O₂) and methyl hydrazinecarbodithioate (C₂H₆N₂S₂).

Physicochemical Properties

Understanding the physicochemical properties of a reagent is paramount for experimental design, particularly for reaction setup, purification, and storage. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂OS | PubChem CID 10171237[1] |

| Molecular Weight | 106.15 g/mol | PubChem CID 10171237[1] |

| CAS Number | 19692-07-0 | 化工百科[2] |

| Boiling Point | 142.0 ± 23.0 °C at 760 mmHg | 化工百科[2] |

| Density | 1.2 ± 0.1 g/cm³ | 化工百科[2] |

| Flash Point | 39.7 ± 22.6 °C | 化工百科[2] |

| Vapor Pressure | 5.7 ± 0.3 mmHg at 25°C | 化工百科[2] |

| XLogP3 | -0.2 | PubChem CID 10171237[1] |

| Hydrogen Bond Donor Count | 2 | PubChem CID 10171237[1] |

| Hydrogen Bond Acceptor Count | 3 | 化工百科[2] |

| Rotatable Bond Count | 1 | 化工百科[2] |

| Topological Polar Surface Area | 79.4 Ų | 化工百科[2] |

Synthesis of this compound

A plausible synthetic route for this compound would involve the reaction of a suitable O-methyl thiocarbonyl donor with hydrazine. The following proposed protocol is based on general principles of organic synthesis for analogous compounds.

Proposed Experimental Protocol:

Reaction: O-Methyl xanthate + Hydrazine → this compound + Methanethiol

Materials:

-

O-Methyl xanthate (e.g., Potassium O-methyl xanthate)

-

Hydrazine hydrate

-

Ethanol (or another suitable polar solvent)

-

Glacial acetic acid (catalyst, optional)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Dissolve O-methyl xanthate in ethanol in the reaction flask and cool the mixture in an ice bath.

-

Slowly add hydrazine hydrate to the stirred solution via the dropping funnel. A mild exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Gentle heating under reflux may be necessary to drive the reaction to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Resuspend the residue in water and extract the aqueous layer with diethyl ether. The organic layers are combined.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization, depending on its physical state.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is chosen as a polar protic solvent to facilitate the dissolution of the starting materials and to mediate the nucleophilic attack of hydrazine.

-

Temperature Control: The initial cooling is to control the exothermic reaction between the xanthate and hydrazine. Subsequent heating might be required to overcome the activation energy barrier of the reaction.

-

Aqueous Work-up: The extraction and washing steps are crucial for removing unreacted starting materials, by-products, and the catalyst. The bicarbonate wash specifically neutralizes any acidic components.

-

Drying: The use of a drying agent like anhydrous magnesium sulfate is essential to remove any residual water from the organic phase before the final concentration, as water can interfere with subsequent reactions or degrade the product.

Visualization of the Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Applications in Drug Development and Organic Synthesis

Hydrazine derivatives are a cornerstone in medicinal chemistry, serving as versatile synthons for the creation of a wide array of heterocyclic compounds with diverse biological activities. While specific applications of this compound are not extensively documented in the readily available literature, its structural motifs suggest its utility as a precursor in several key areas.

Precursor for Heterocyclic Synthesis

The hydrazine and thiocarbonyl moieties within this compound make it an ideal starting material for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many pharmaceutical agents. These heterocycles can include:

-

Thiadiazoles: These are known to exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Triazoles: This class of compounds is well-represented in antifungal medications.

-

Pyrazoles: Pyrazole derivatives are investigated for their analgesic, anti-inflammatory, and anticancer activities.

Intermediate for Thiosemicarbazide Synthesis

This compound can serve as an intermediate in the synthesis of substituted thiosemicarbazides. Thiosemicarbazide derivatives and their metal complexes are a well-studied class of compounds with significant biological activities, including antiviral and cytostatic effects.[3][4] For instance, methyl-2-arylidene hydrazinecarbodithioates, which are structurally related, have been investigated for their anticancer and antiviral properties.[3][4]

Role in Azapeptide Synthesis

Azapeptides are peptide analogues where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can confer resistance to proteolytic degradation, thereby enhancing the pharmacokinetic profile of peptide-based drugs. Thiocarbazates, in general, are utilized as stable building blocks for the solid-phase synthesis of azapeptides. This approach allows for the rapid generation of azapeptide libraries for biological screening and the optimization of peptide therapeutics.

Visualization of Application Pathways

Caption: Potential applications of this compound in synthesis.

Safety and Handling

Due to the lack of a specific, publicly available Safety Data Sheet (SDS) for this compound, a cautious approach based on the safety information for structurally related and potentially more hazardous compounds like methylhydrazine is warranted.

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of any potential vapors or dust.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Toxicity Profile (Inferred from Related Compounds):

Hydrazine derivatives can be toxic. While the toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with care, assuming it may be harmful if swallowed, inhaled, or in contact with skin.

Conclusion and Future Outlook

This compound is a valuable, albeit not extensively characterized, chemical synthon. Its IUPAC name, O-methyl N-aminocarbamothioate, accurately reflects its structure and distinguishes it from similar compounds. While detailed experimental data on its properties and synthesis are sparse in readily accessible literature, its chemical structure strongly suggests its utility as a precursor for a variety of biologically active heterocyclic compounds and as a building block in the synthesis of modified peptides.

For researchers and drug development professionals, this compound represents an opportunity. The further exploration of its reactivity, the development of optimized and scalable synthetic protocols, and the investigation of its utility in generating novel chemical entities for drug discovery are all areas ripe for investigation. As the demand for new therapeutics continues to grow, the importance of versatile and foundational molecules like this compound will undoubtedly increase. It is my hope that this guide provides a solid foundation for the safe and effective utilization of this promising chemical intermediate.

References

- Mahapatra, M., Kulandaivelu, U., Saiko, P., Graser, G., Szekeres, T., Andrei, G., Snoeck, R., Balzarini, J., & Jayaprakash, V. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. Central European Journal of Chemistry, 11(5), 765-773.

- Google Patents. (1998). Process for preparing methyl dithiocarbazinate by reacting methyl bromide with the reaction product of carbon disulfide, hydrazine and an adjunct base. US6025514A.

-

PubChem. (n.d.). methyl N-amino-N'-iodocarbamimidothioate. Retrieved from [Link]

-

Mahapatra, M., et al. (2013). Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity. PMC. [Link]

-

化工百科. (n.d.). 硫代肼基甲酸甲酯. Retrieved from [Link]

-

Organic Chemistry Portal. (2016). Methyl Hydrazinocarboxylate as a Practical Alternative to Hydrazine in the Wolff-Kishner Reaction. Retrieved from [Link]

- Manan, M. A. F. A., Cordes, D. B., & McKay, A. P. (2024). Methyl 2-[(Z)-5-methyl-2-oxoindolin-3-ylidene]hydrazinecarbodithioate.

- MDPI. (2022). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. Molecules, 27(21), 7285.

- Arkat USA. (2009). Hydrazinecarbothioamide group in the synthesis of heterocycles. ARKIVOC, 2009(i), 150-197.

-

PubChem. (n.d.). Methyl phenylaminothioformate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). A ONE-POT, REGIOSPECIFIC SYNTHESIS OF 3,5-DISUBSTITUTED-1-METHYLPYRAZOLES. Retrieved from [Link]

-

PubChem. (n.d.). O-methyl N-phenyliminocarbamothioate. Retrieved from [Link]

- Yenilmez Tunoglu, E. N., et al. (2024). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Scientific Reports, 14(1), 11867.

- Moon, J. K., & Shibamoto, T. (2011). Reaction schemes of N-methylhydrazine and three different types of carbonyl compounds.

- ResearchGate. (2021). O-Methyl-N-Nitroisourea as a NCO Surrogate in Cu-Catalyzed Alkane C-H isocyanation.

-

PubChem. (n.d.). N-Methyl-N-nitrosoaniline. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 硫代肼基甲酸甲酯CAS号19692-07-0-化工百科 – 960化工网 [m.chem960.com]

- 3. Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl-2-arylidene hydrazinecarbodithioates: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to O-Methyl Hydrazinecarbothioate: Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Methyl hydrazinecarbothioate, a deceptively simple molecule at the intersection of hydrazine and thiocarbonyl chemistry, holds a foundational position in the synthesis of a diverse array of heterocyclic compounds and pharmacologically active agents. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of its synthesis. We will delve into the causal reasoning behind key experimental methodologies, present detailed protocols for its preparation, and explore its chemical properties and reactivity. Through a synthesis of historical literature and modern synthetic applications, this document aims to equip researchers with a thorough understanding of this versatile chemical building block.

Introduction: The Emergence of a Versatile Synthetic Intermediate

The history of this compound is intrinsically linked to the broader exploration of thiosemicarbazides and their derivatives. These compounds, characterized by the H₂N-NH-C(=S)- moiety, gained significant attention in the mid-20th century due to their pronounced biological activities, most notably the discovery of the antitubercular properties of thiosemicarbazones in 1944. This discovery spurred a wave of research into related sulfur and nitrogen-containing compounds, setting the stage for the synthesis and characterization of this compound.

While pinpointing a single, definitive "discovery" of this compound in the historical record is challenging, its conceptualization and synthesis can be understood as a logical progression in the systematic study of thiocarbonyl compounds. Early pioneers in organosulfur chemistry laid the groundwork for the synthesis of such molecules through their investigations into the reactions of carbon disulfide, thiophosgene, and their derivatives with nucleophiles like hydrazine.

The primary impetus for the synthesis of this compound and its analogues was their potential as versatile intermediates. The presence of multiple nucleophilic and electrophilic centers within the molecule—the hydrazine nitrogen atoms and the thiocarbonyl carbon—renders it a powerful tool for the construction of a wide variety of heterocyclic systems, including thiadiazoles, triazoles, and pyrazoles. These heterocyclic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₂H₆N₂OS |

| IUPAC Name | O-methyl N-aminocarbamothioate |

| Molecular Weight | 106.15 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 72-74 °C |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water. |

The structural elucidation of this compound has been confirmed through various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy typically reveals a singlet for the O-methyl protons, a broad singlet for the NH₂ protons, and another broad singlet for the NH proton. The chemical shifts of the amine protons can vary depending on the solvent and concentration.

-

¹³C NMR spectroscopy shows a characteristic signal for the thiocarbonyl carbon (C=S) at a downfield chemical shift, along with a signal for the O-methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-H stretching vibrations of the hydrazine moiety, C-H stretching of the methyl group, and a prominent C=S stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum displays the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Synthesis of this compound: A Historical and Mechanistic Perspective

The synthesis of this compound has evolved from early, often low-yielding methods to more refined and efficient protocols. The core principle of most syntheses involves the reaction of a hydrazine derivative with a source of the methoxythiocarbonyl group.

Early Approaches: The Thiophosgene and Related Reagents Route

Historically, the synthesis of thiocarbamoyl derivatives often involved the use of highly reactive and toxic reagents like thiophosgene (CSCl₂). While effective, the hazardous nature of thiophosgene prompted the development of safer alternatives.

A plausible early synthetic route, though not explicitly documented for this compound itself, would have involved the reaction of hydrazine with an O-alkyl chlorothioformate.

Reaction Scheme:

Caption: Reaction of O-methyl chlorothioformate with hydrazine.

Causality Behind Experimental Choices:

-

Hydrazine as the Nucleophile: Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic carbonyl carbon of the chlorothioformate.

-

Stoichiometry: The use of an excess of hydrazine or the presence of a base is often necessary to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting hydrazine and inhibit the reaction.

-

Solvent: A non-protic solvent is typically preferred to avoid side reactions with the highly reactive chlorothioformate.

The Rise of Isothiocyanates and Carbon Disulfide: Safer and More Versatile Methods

The development of methods utilizing isothiocyanates and carbon disulfide represented a significant advancement in the synthesis of thiosemicarbazides and their derivatives, offering a safer and more versatile approach.

3.2.1. The Isothiocyanate Route (Conceptual)

While not the most direct route to this compound, the reaction of hydrazine with a hypothetical methoxythiocarbonyl isothiocyanate would yield the desired product. However, the synthesis of such a reagent is not trivial.

3.2.2. The Carbon Disulfide Route: A Foundational Method

A more practical and widely adopted approach for the synthesis of related dithiocarbazates involves the reaction of hydrazine with carbon disulfide in the presence of a base, followed by S-alkylation. A conceptual adaptation for this compound would involve a subsequent step to replace one of the sulfur atoms with oxygen.

A more direct, albeit less common, historical approach could involve the reaction of hydrazine with O-methyl dithiocarbonate.

Modern Synthetic Protocols: Efficiency and Scalability

Contemporary methods for the synthesis of this compound prioritize efficiency, safety, and scalability. A common and reliable laboratory-scale preparation is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

Methyl carbazate (Methyl hydrazinocarboxylate)

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl carbazate (1.0 eq) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq) portion-wise. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, the reaction mixture is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

Causality Behind Experimental Choices:

-

Lawesson's Reagent: This reagent is a mild and effective thionating agent, converting the carbonyl group of methyl carbazate into a thiocarbonyl group with high efficiency.

-

Toluene as Solvent: Toluene is a suitable high-boiling, non-polar solvent for this reaction, allowing for the necessary reflux temperatures to be reached.

-

Aqueous Bicarbonate Quench: The use of sodium bicarbonate neutralizes any acidic byproducts and helps to remove any remaining Lawesson's Reagent decomposition products.

-

Column Chromatography: This purification technique is essential to remove any unreacted starting materials and byproducts, yielding a pure sample of this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to act as a versatile building block for the construction of various heterocyclic systems.

Synthesis of Thiadiazoles

This compound is a key precursor for the synthesis of 1,3,4-thiadiazoles. Reaction with various electrophiles, such as carboxylic acid derivatives or aldehydes followed by oxidative cyclization, leads to the formation of the thiadiazole ring.

Reaction Workflow:

An In-depth Technical Guide to the Physical Properties of O-methyl hydrazinecarbothioate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Versatile Scaffold

O-methyl hydrazinecarbothioate, also known as O-methyl thiocarbazate, represents a fascinating and functionally rich scaffold in medicinal and synthetic chemistry. Its unique combination of a hydrazine moiety, a thiocarbonyl group, and a methyl ester presents a trifecta of reactive and interactive sites. These structural features are paramount in its role as a precursor and intermediate in the synthesis of a diverse array of heterocyclic compounds and azapeptides, which are of significant interest in drug development due to their potential for enhanced stability and bioavailability.[1][2][3][4] A thorough understanding of the physical properties of this compound is therefore not merely an academic exercise, but a foundational necessity for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the key physical properties of this compound, with a strong emphasis on the experimental methodologies required for their precise determination.

Molecular and Structural Characteristics

This compound is a relatively small organic molecule with the molecular formula C₂H₆N₂OS.[5] This composition gives it a molecular weight of approximately 106.15 g/mol .[5] The structural arrangement, featuring a central thiocarbonyl group flanked by a methoxy group and a hydrazinyl moiety, dictates its chemical reactivity and physical behavior.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂OS | PubChem[5] |

| Molecular Weight | 106.15 g/mol | PubChem[5] |

| XLogP3 | -0.2 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

Note: The values presented in this table are computationally derived and serve as estimations. Experimental verification is crucial for precise characterization.

Experimental Determination of Physical Properties

Precise experimental data for the physical properties of this compound are not extensively reported in publicly available literature. Therefore, this section focuses on the robust and validated experimental protocols necessary to determine these properties in a laboratory setting. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Melting Point: A Gateway to Purity and Identity

The melting point is a critical physical property that provides a preliminary indication of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-